(2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide
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Overview
Description
(2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide is a complex organic compound with a unique structure that includes a cyano group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through nitration reactions. The cyano group is then added via a cyanation reaction, and the final step involves the formation of the thioamide group through a reaction with a suitable thiol reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The cyano and nitrophenyl groups are crucial for its binding affinity and specificity. The compound can modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enethioamide: Lacks the nitro group, which may affect its reactivity and biological activity.
(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enethioamide: Similar structure but without the methyl group, potentially altering its physical properties and solubility.
Uniqueness
(2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide is unique due to the presence of both the nitro and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-9-2-4-12(13(6-9)18(19)20)14-5-3-11(21-14)7-10(8-16)15(17)22/h2-7H,1H3,(H2,17,22)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFFLNGHQAIDAE-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=S)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=S)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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